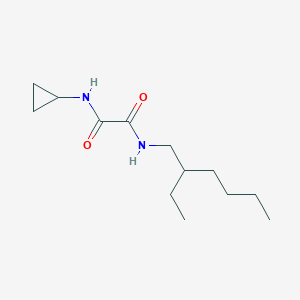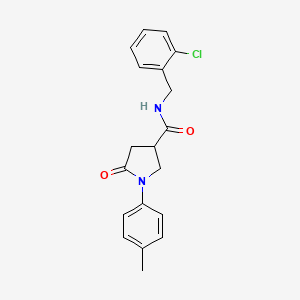
N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide
説明
The chemical compound N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide is a part of a broad class of chemicals that include cyclopropane derivatives and amino alcohols, which have been studied for their unique molecular structures and potential applications in various fields, excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of related cyclopropane derivatives and amino alcohols often involves reactions such as the [3 + 2 + 2] cocyclization and reactions with ethyl cyclopropylideneacetate, indicating complex synthetic routes that can lead to a variety of structural motifs (Saito et al., 2007). Techniques such as palladium(II)-catalyzed cyclopropanation and nickel-catalyzed intermolecular cocyclization have been highlighted as effective methods for synthesizing cyclopropane-containing compounds (Tomilov et al., 1990), (Saito et al., 2004).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives reveals a unique arrangement of atoms and bonds that contribute to their chemical behavior. The X-ray crystal structure analysis provides insights into the arrangement of atoms and the formation of eight-membered H-bonded rings in beta-oligopeptides derived from cyclopropane (Abele et al., 1999).
Chemical Reactions and Properties
Cyclopropane derivatives participate in various chemical reactions, including Lewis acid-mediated reactions and nickel-catalyzed [3+2+2] cycloadditions, leading to the formation of complex structures with unique properties (Shi et al., 2008), (Maeda & Saito, 2007).
Physical Properties Analysis
The physical properties of cyclopropane derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Although specific details on N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide were not found, related compounds exhibit properties that are crucial for their reactivity and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the behavior of N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide analogs. Studies have shown that the presence of cyclopropane rings and amino groups can lead to diverse reactivities and product formations, as seen in the synthesis and reactions of amino-alcohol ligands (de Sousa et al., 2010).
科学的研究の応用
Reaction Pathways and Catalysis
Cyclopropanation Reactions : The cyclopropanation reaction, a process where a cyclopropane ring is formed, has been extensively studied. For instance, the Simmons-Smith reaction, which involves the cyclopropanation of alkenes with metal carbenoids, showcases the application of cyclopropyl-containing compounds in synthesizing complex molecular structures. This reaction pathway suggests the potential utility of compounds like "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" in organic synthesis and catalysis (Nakamura, Hirai, & Nakamura, 2003).
Hydrogenation and Hydrogenolysis : The hydrogenation of propylene and hydrogenolysis of cyclopropane on activated catalysts highlight the involvement of cyclopropyl groups in reactions that modify the chemical structure of organic compounds. This process has implications for the synthesis and modification of chemicals including "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" (Bowman & Burwell, 1984).
Material Science and Polymer Chemistry
Oligomerization and Polymerization : The oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using enzymes as catalysts demonstrates the application of cyclopropyl derivatives in creating novel polymers. This research provides insights into the potential use of "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" in developing new materials with unique properties (Pang, Ritter, & Tabatabai, 2003).
Organic Solar Cells : The development of organic solar cells using small molecules that include cyclopropyl groups indicates the role of these compounds in enhancing photovoltaic performance. This suggests the potential application of "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" in renewable energy technologies (Ni et al., 2015).
Chemical Synthesis and Modification
Synthesis of Chiral Cyclopropane Units : The design of chiral cyclopropanes as conformationally restricted analogues of bioactive compounds showcases the application of cyclopropyl groups in medicinal chemistry and the synthesis of complex organic molecules. This could hint at the synthetic versatility of "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" in creating stereochemically complex structures (Kazuta, Matsuda, & Shuto, 2002).
Surface Modification for Flotation Enhancement : The use of ethanediamine for modifying the mineral surface of malachite to improve its flotation behavior underscores the importance of cyclopropyl-containing compounds in mineral processing and extraction. This illustrates the broader applications of "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" in enhancing industrial processes (Feng, Zhao, & Wen, 2018).
特性
IUPAC Name |
N'-cyclopropyl-N-(2-ethylhexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-3-5-6-10(4-2)9-14-12(16)13(17)15-11-7-8-11/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEJFLDTQQPJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine hydrochloride](/img/structure/B4013598.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B4013621.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4013635.png)
![7-(4-chlorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B4013638.png)
![ethyl 2-{[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4013640.png)
![5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B4013645.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine oxalate](/img/structure/B4013652.png)
![3'-(3-bromo-4-methylphenyl)-1-(4-morpholinylmethyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4013659.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine oxalate](/img/structure/B4013681.png)

![11-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbaldehyde](/img/structure/B4013692.png)
